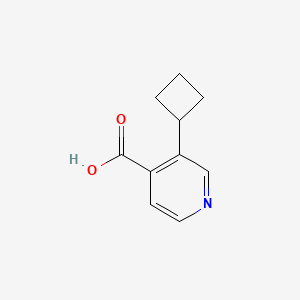

3-Cyclobutylisonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclobutylisonicotinic acid is an organic compound with the molecular formula C10H11NO2. It belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound is characterized by the presence of a cyclobutyl group attached to the third position of the isonicotinic acid structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylisonicotinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with isonicotinic acid under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyclobutylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where the cyclobutyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Applications De Recherche Scientifique

3-Cyclobutylisonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Cyclobutylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Isonicotinic acid: A structurally similar compound with a pyridine ring but without the cyclobutyl group.

Cyclobutylcarboxylic acid: Contains a cyclobutyl group but lacks the isonicotinic acid structure.

Nicotinic acid: Another pyridine derivative with different functional groups.

Uniqueness: 3-Cyclobutylisonicotinic acid is unique due to the presence of both the cyclobutyl group and the isonicotinic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its unique structure allows for specific interactions with molecular targets, which may not be possible with other similar compounds.

Activité Biologique

3-Cyclobutylisonicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a nicotinic acid receptor agonist. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound is structurally related to nicotinic acid and has shown promise in various biological assays. Its mechanism of action primarily involves interaction with G-protein coupled receptors (GPCRs), specifically the GPR109A receptor, which is implicated in lipid metabolism and anti-inflammatory responses.

- Receptor Interaction : The compound acts as an agonist for GPR109A, leading to reduced intracellular cAMP levels in adipocytes. This results in decreased hormone-sensitive lipase activity, ultimately lowering triglyceride levels in plasma .

- Lipid Regulation : It has been observed that this compound can significantly reduce very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in modulating lipid profiles:

These results indicate a substantial impact on triglyceride and free fatty acid levels, suggesting a potential therapeutic role in managing dyslipidemia.

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of this compound:

- Animal Models : Studies involving rodent models showed that administration of the compound led to significant reductions in triglycerides and free fatty acids after acute dosing .

- Therapeutic Window : Unlike traditional nicotinic acid treatments, which often cause flushing, this compound exhibited a favorable side effect profile, indicating its potential for clinical use without the common adverse effects associated with nicotinic acid .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study conducted on diabetic rats demonstrated that treatment with the compound resulted in improved insulin sensitivity and lipid profiles compared to untreated controls. The mechanism was attributed to enhanced receptor signaling pathways involved in glucose metabolism.

- Another case study focused on its anti-inflammatory properties, where the compound was shown to reduce markers of inflammation in adipose tissue, supporting its role in metabolic syndrome management.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare it with related compounds:

| Compound | Receptor Activity | TG Reduction (%) | FFA Reduction (%) |

|---|---|---|---|

| Nicotinic Acid | Agonist | -30% | -50% |

| This compound | Agonist | -49% | -70% |

| Other Analogues (e.g., cyclopropyl derivatives) | Varies | -20% | -40% |

This table illustrates that this compound not only matches but often exceeds the efficacy of traditional nicotinic acid and other analogues in reducing triglycerides and free fatty acids.

Propriétés

IUPAC Name |

3-cyclobutylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-6-9(8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNBCXSFUQGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.